

Application of Tragacanthin in Pharmaceutical Oral Drug Delivery Systems

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Compound of Interest

Compound Name: **TRAGACANTHIN**

Cat. No.: **B1166305**

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tragacanth gum, a natural polysaccharide obtained from the dried sap of various species of *Astragalus* shrubs, is a complex mixture of two primary components: a water-soluble fraction called **tragacanthin** (30-40%) and a water-insoluble, swelling fraction called bassorin (60-70%).^{[1][2]} **Tragacanthin**, a highly branched polysaccharide, is primarily responsible for the viscosity and gel-forming properties of tragacanth gum in aqueous solutions.^{[3][4]} Due to its biocompatible, biodegradable, non-toxic, and stabilizing properties, **tragacanthin** is a valuable excipient in the formulation of various oral drug delivery systems.^{[5][6]} It finds application as a binder in tablets, a suspending agent in oral liquids, and a matrix-former in controlled-release hydrogel systems.^{[2][7]}

These application notes provide a comprehensive overview of the use of **tragacanthin** in oral drug delivery, including quantitative data on its performance, detailed experimental protocols for key formulation and evaluation techniques, and visual workflows to guide researchers.

Physicochemical Properties of Tragacanthin

Tragacanthin's utility in oral drug delivery stems from its unique physicochemical properties. It is an anionic polysaccharide with a high molecular weight, contributing to its significant

thickening and stabilizing capabilities.[8] The viscosity of **tragacanthin** solutions is influenced by factors such as concentration, pH, and temperature.[7][9]

Applications in Oral Drug Delivery

Tablet Formulations: Binder

Tragacanthin is an effective binder in tablet formulations, imparting the necessary cohesiveness to the powder blend to form robust tablets.[10] Its natural origin makes it an attractive alternative to synthetic binders.

Quantitative Data: **Tragacanthin** as a Tablet Binder

Binder Concentration (% w/w)	Tablet Hardness (kg/cm ²)	Friability (%)	Disintegration Time (minutes)	Reference
2	3.5 - 4.5	< 1	10 - 15	[10]
4	5.0 - 6.5	< 1	18 - 25	[10]
6	7.0 - 8.5	< 1	25 - 35	[10]
10 - 15	-	< 1	Met immediate release criteria	[11]
20	-	< 1	Did not pass disintegration test	[11]

Experimental Protocol: Preparation and Evaluation of Tablets with **Tragacanthin** Binder

This protocol outlines the wet granulation method for preparing tablets using **tragacanthin** as a binder.

Materials:

- Active Pharmaceutical Ingredient (API)
- **Tragacanthin** powder

- Lactose (filler)
- Microcrystalline cellulose (disintegrant)
- Magnesium stearate (lubricant)
- Talc (glidant)
- Purified water

Equipment:

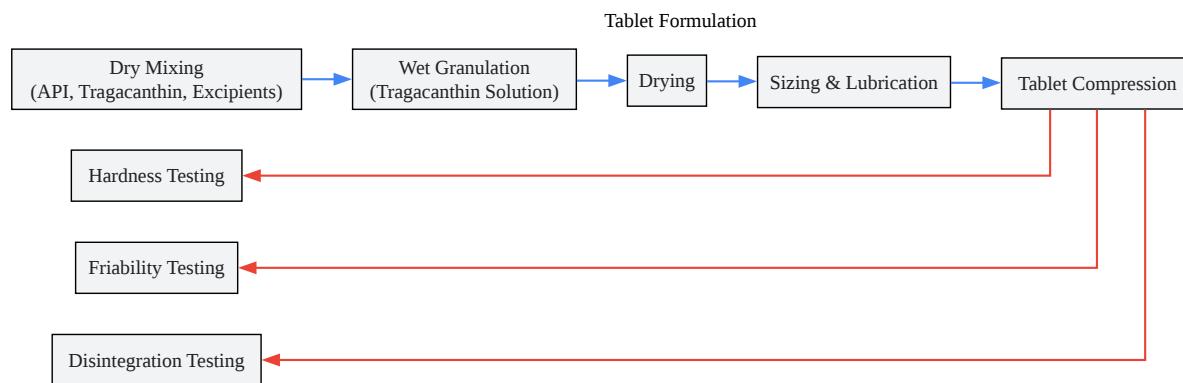
- Mortar and pestle or planetary mixer
- Sieves (#16, #20)
- Drying oven
- Tablet compression machine
- Hardness tester
- Friability tester
- Disintegration test apparatus

Protocol:

- Dry Mixing: Weigh the required quantities of API, **tragacanthin**, lactose, and microcrystalline cellulose. Mix the powders geometrically in a mortar or planetary mixer for 15 minutes to ensure uniform distribution.
- Granulation: Prepare a binder solution by dispersing **tragacanthin** powder in purified water (typically a 2-5% w/v solution). Gradually add the binder solution to the powder blend while mixing continuously to form a damp mass of suitable consistency.
- Wet Screening: Pass the damp mass through a #16 sieve to form granules.

- Drying: Spread the granules in a thin layer on a tray and dry in a hot air oven at 40-60°C until the moisture content is within the desired range (typically 1-2%).
- Dry Screening: Pass the dried granules through a #20 sieve to break any aggregates.
- Lubrication: Add magnesium stearate and talc to the dried granules and blend for 5 minutes.
- Compression: Compress the lubricated granules into tablets using a tablet compression machine.
- Evaluation:
 - Hardness: Determine the crushing strength of at least 10 tablets using a hardness tester.
 - Friability: Weigh 20 tablets, place them in a friabilator, and rotate at 25 rpm for 4 minutes. De-dust the tablets and reweigh them. Calculate the percentage weight loss. A friability of less than 1% is generally acceptable.[11]
 - Disintegration Time: Place one tablet in each of the six tubes of the disintegration apparatus maintained at $37 \pm 2^\circ\text{C}$. Record the time taken for the tablets to disintegrate completely.

Workflow for Tablet Formulation and Evaluation



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Caption: Workflow for tablet formulation using **tragacanthin** as a binder and subsequent evaluation.

Oral Suspensions: Suspending Agent

Tragacanthin is widely used to increase the viscosity of the vehicle in oral suspensions, thereby slowing down the sedimentation of insoluble drug particles and ensuring dose uniformity.[12][13]

Quantitative Data: **Tragacanthin** as a Suspending Agent

Suspending Agent	Concentration (% w/v)	Sedimentation Volume (F)	Viscosity (cps)	Reference
Compound Tragacanth Powder	2	0.92	-	[12]
Compound Tragacanth Powder	3	0.96	-	[12]
Compound Tragacanth Powder	4	0.97	-	[12]
Tragacanth Mucilage	25% v/v of vehicle	-	-	[14]

Experimental Protocol: Preparation and Evaluation of an Oral Suspension

This protocol describes the preparation of a paracetamol suspension using tragacanth.

Materials:

- Paracetamol powder
- Tragacanth powder (or Compound Tragacanth Powder)
- Glycerin (wetting agent)
- Syrup (sweetening agent)
- Preservative (e.g., methylparaben, propylparaben)
- Flavoring agent
- Purified water

Equipment:

- Mortar and pestle
- Beakers
- Measuring cylinders
- Mechanical stirrer
- Viscometer
- pH meter

Protocol:

- Preparation of Tragacanth Mucilage: If using tragacanth powder, prepare a mucilage by triturating the powder with a small amount of glycerin to form a smooth paste. Gradually add purified water with constant stirring until a uniform mucilage is formed.
- Wetting the API: In a separate mortar, triturate the paracetamol powder with glycerin to form a smooth paste. This prevents clumping when the vehicle is added.
- Formation of Suspension: Gradually add the tragacanth mucilage to the paracetamol paste with continuous trituration.
- Addition of Other Excipients: Dissolve the preservative and any other soluble ingredients in a portion of the purified water. Add this solution, along with the syrup and flavoring agent, to the suspension with stirring.
- Volume Make-up: Transfer the suspension to a calibrated measuring cylinder and make up to the final volume with purified water.
- Homogenization: Homogenize the suspension using a mechanical stirrer to ensure uniform distribution of the drug particles.
- Evaluation:
 - Sedimentation Volume (F): Transfer 50 mL of the suspension to a 50 mL stoppered measuring cylinder. Store undisturbed at room temperature. The sedimentation volume is

the ratio of the final, constant volume of the sediment (V_u) to the original volume of the suspension (V_o). $F = V_u / V_o$.

- Viscosity: Measure the viscosity of the suspension using a Brookfield viscometer at a specified shear rate.
- pH: Determine the pH of the suspension using a calibrated pH meter.
- Redispersibility: After the sedimentation volume has been determined, gently shake the cylinder and observe the ease of redispersion of the sediment.

Workflow for Oral Suspension Formulation and Evaluation

Caption: Workflow for the formulation and evaluation of an oral suspension using **tragacanthin**.

Hydrogels for Controlled Drug Release

Tragacanthin-based hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids.^[5] These hydrogels can be designed to be pH-sensitive, making them ideal for targeted and sustained drug delivery in the gastrointestinal tract.^[15]

Quantitative Data: Drug Release from **Tragacanthin**-Based Hydrogels

Hydrogel Compositio n	Drug	pH	Release after 24h (%)	Release Mechanism	Reference
Tragacanth gum-sodium alginate- polyvinyl alcohol	Moxifloxacin	-	Controlled release	Non-Fickian	[6]
Artemisia vestita leaf extract in Tragacanth gum	-	6.8	Higher than at pH 4.5	Non-Fickian	[15]
Cross-linked tragacanth	Metocloprami de HCl	-	99.23% in 15 mins	-	[16]

Experimental Protocol: Preparation and In Vitro Drug Release Study of **Tragacanthin** Hydrogels

This protocol describes the preparation of a simple **tragacanthin** hydrogel and the subsequent in vitro drug release testing.

Materials:

- **Tragacanthin** powder
- Active Pharmaceutical Ingredient (API)
- Cross-linking agent (e.g., glutaraldehyde, calcium chloride)
- Phosphate buffer solutions (pH 1.2 and 6.8)
- Purified water

Equipment:

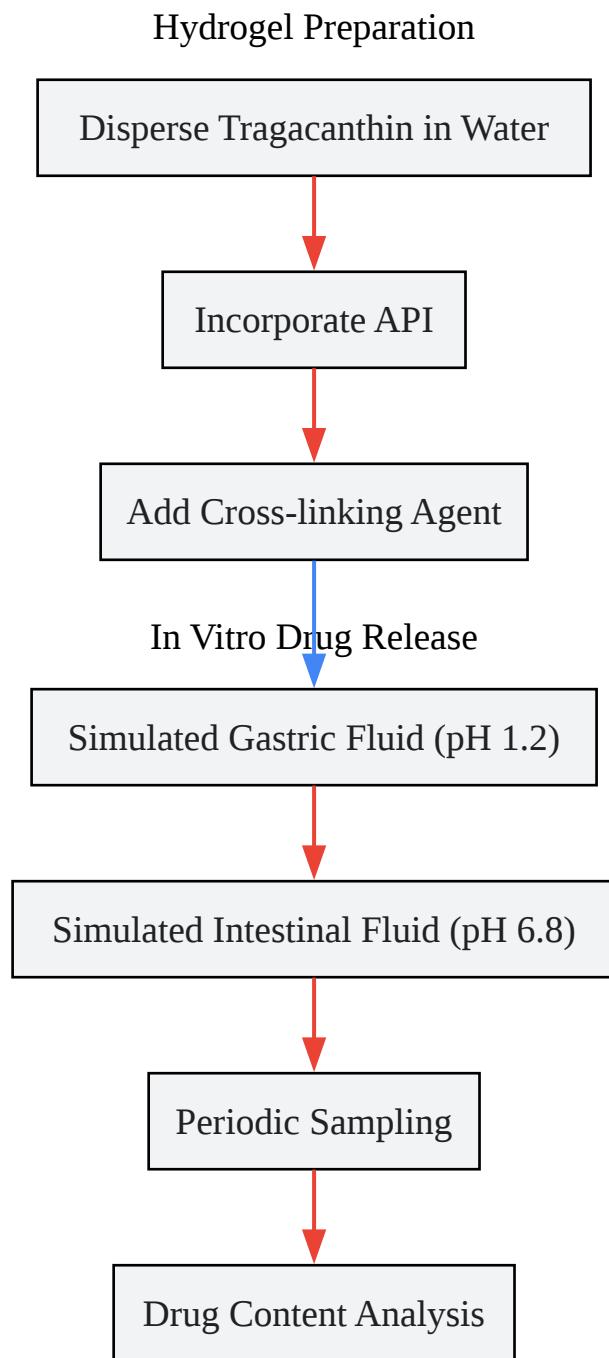
- Beakers
- Magnetic stirrer
- pH meter
- Shaking incubator or dissolution test apparatus
- UV-Vis spectrophotometer or HPLC

Protocol:

- Hydrogel Preparation:
 - Disperse a known amount of **tragacanthin** powder (e.g., 2-5% w/v) in purified water with constant stirring to form a homogenous solution.
 - Dissolve the API in the **tragacanthin** solution.
 - Add the cross-linking agent to the solution and continue stirring until a gel is formed. The concentration of the cross-linker will influence the gel strength and drug release rate.
- Drug Loading: The amount of drug loaded can be determined by extracting the drug from a known weight of the dried hydrogel and analyzing the extract using a suitable analytical method (e.g., UV-Vis spectrophotometry).
- In Vitro Drug Release Study:
 - Place a known amount of the drug-loaded hydrogel into a dissolution vessel containing a known volume of simulated gastric fluid (pH 1.2).
 - Maintain the temperature at $37 \pm 0.5^{\circ}\text{C}$ and stir at a constant speed (e.g., 50 rpm).
 - At predetermined time intervals, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium.
 - After 2 hours, transfer the hydrogel to a dissolution vessel containing simulated intestinal fluid (pH 6.8) and continue the release study for a specified period (e.g., 24 hours).

- Analyze the withdrawn samples for drug content using a validated analytical method.
- Calculate the cumulative percentage of drug released over time.

Workflow for Hydrogel Preparation and Drug Release Testing



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Caption: Workflow for the preparation of a **tragacanthin**-based hydrogel and subsequent in vitro drug release testing.

Conclusion

Tragacanthin, the water-soluble component of tragacanth gum, is a versatile and valuable natural polymer for the development of oral drug delivery systems. Its properties as a binder, suspending agent, and hydrogel-forming material enable the formulation of a wide range of dosage forms, from conventional tablets and suspensions to advanced controlled-release systems. The protocols and data presented in these application notes provide a foundation for researchers and formulation scientists to effectively utilize **tragacanthin** in their drug development endeavors, contributing to the creation of safe, stable, and efficacious oral pharmaceutical products.

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